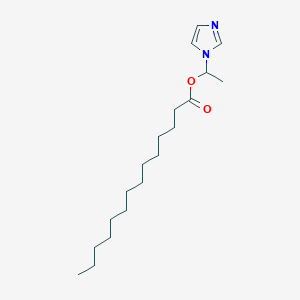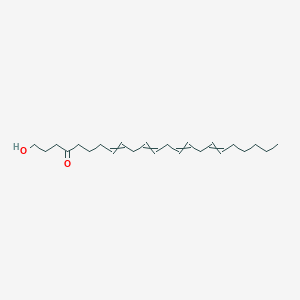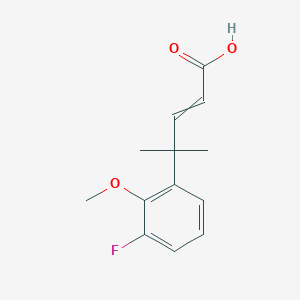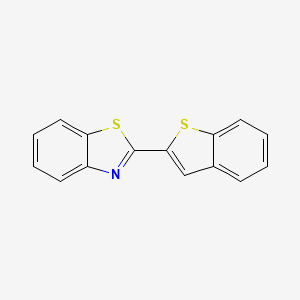![molecular formula C15H30SiSn B14229616 Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane CAS No. 820250-80-4](/img/structure/B14229616.png)
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is a complex organosilicon compound that features both silicon and tin atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of trimethylsilylacetylene with trimethylstannylacetylene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification techniques to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tin or silicon atoms within the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or stannol derivatives, while substitution reactions can produce a variety of organosilicon or organotin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound can be used to study the effects of organosilicon and organotin compounds on biological systems
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry
In industry, this compound is used in the production of specialized materials, including coatings, adhesives, and sealants. Its unique properties make it valuable
Eigenschaften
CAS-Nummer |
820250-80-4 |
|---|---|
Molekularformel |
C15H30SiSn |
Molekulargewicht |
357.19 g/mol |
IUPAC-Name |
trimethyl-[3-(1-trimethylstannylethenyl)hept-1-ynyl]silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-6-8-9-12(7-2)10-11-13(3,4)5;;;;/h12H,2,6,8-9H2,1,3-5H3;3*1H3; |
InChI-Schlüssel |
IDEXXHGOSJLLLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C#C[Si](C)(C)C)C(=C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
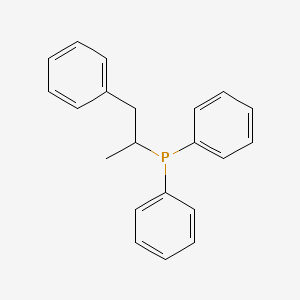
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
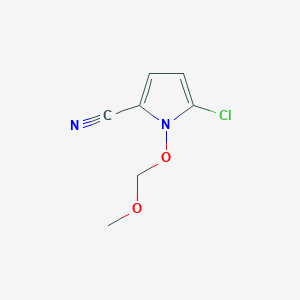
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
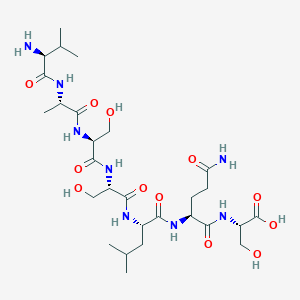
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
